3-(1-Aminocyclopropyl)aniline hydrochloride
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Overview
Description
3-(1-Aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)aniline hydrochloride typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group to an aniline derivative can be achieved through cyclopropanation reactions. This often involves the use of diazo compounds and transition metal catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization steps to obtain the hydrochloride salt in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reagents like zinc and hydrochloric acid.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(1-Aminocyclopropyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aniline moiety can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group but lacks the aromatic ring.
Phenylcyclopropane: Features a cyclopropyl group attached to a benzene ring without the amino group.
Uniqueness: 3-(1-Aminocyclopropyl)aniline hydrochloride is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and physical properties
Biological Activity
3-(1-Aminocyclopropyl)aniline hydrochloride, with the CAS number 1266212-00-3, is a compound of interest in medicinal chemistry due to its unique structural features that combine an aniline moiety with a cyclopropyl group. This combination potentially enhances its biological activity, making it a candidate for various therapeutic applications.
Property | Details |
---|---|
CAS No. | 1266212-00-3 |
Molecular Formula | C9H13ClN2 |
Molecular Weight | 184.7 g/mol |
Purity | 91% |
Origin of Product | United States |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-secretase (BACE1), which is crucial in the development of Alzheimer's disease treatments .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on efficacy against various pathogens remain limited.
- Neuroprotective Effects : As a BACE1 inhibitor, it may play a role in neuroprotection by preventing the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation associated with Alzheimer's disease .
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially protecting cellular components from oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. Notably:
- Inhibition of BACE1 : A study demonstrated that derivatives of this compound showed significant inhibition of BACE1 activity, with some analogs exhibiting low nanomolar potency. This positions them as promising candidates for further development in Alzheimer's therapeutics .
- ADME Properties : Research on related compounds highlighted challenges in absorption, distribution, metabolism, and excretion (ADME), particularly regarding P-glycoprotein (P-gp) mediated efflux which affects bioavailability .
- Photochemical Conversion : Another investigation into aminocyclopropane derivatives indicated potential pathways for converting these compounds into more biologically active forms through photochemical methods .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Aniline | Simple aromatic amine | Limited biological activity |
Cyclopropylamine | Contains cyclopropyl group | Moderate biological effects |
N-phenylcyclopropylamine | Combines features of both | Enhanced activity compared to simpler analogs |
The presence of both cyclopropyl and aniline groups in this compound allows for unique interactions that can enhance its reactivity and biological effects compared to its simpler counterparts.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H |
InChI Key |
SQZMPOCDWMORKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)N.Cl |
Origin of Product |
United States |
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